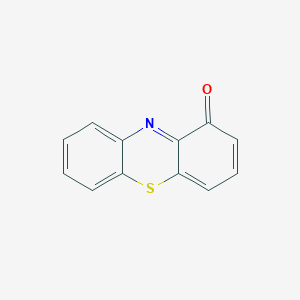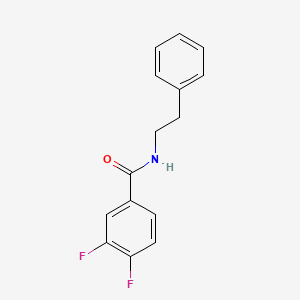![molecular formula C10H9N5 B8620645 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which reacts with terminal alkynes under mild conditions to form pyrazoles . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound .
化学反応の分析
Types of Reactions
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like aryl halides.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Aryl halides with a base such as potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell cycle regulation .
類似化合物との比較
Similar Compounds
- 3-(3-Methyl-1H-pyrazol-5-yl)pyridine
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 5-Hydroxy-1-methyl-1H-pyrazole
Uniqueness
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H9N5 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H9N5/c1-6-7-4-9(8-2-3-12-14-8)11-5-10(7)15-13-6/h2-5H,1H3,(H,12,14)(H,13,15) |
InChIキー |
TXCICXYGWQENHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(N=CC2=NN1)C3=CC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile](/img/structure/B8620566.png)
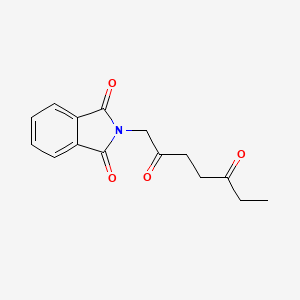

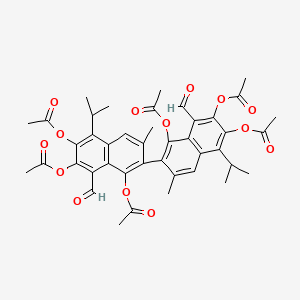
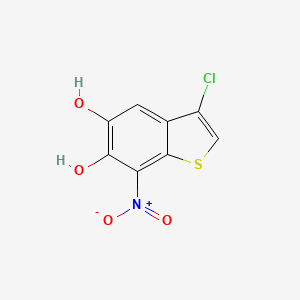
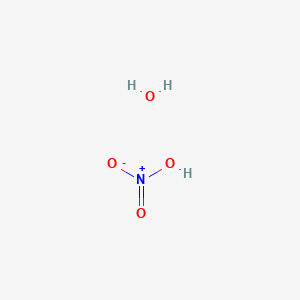
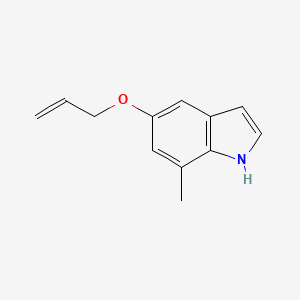
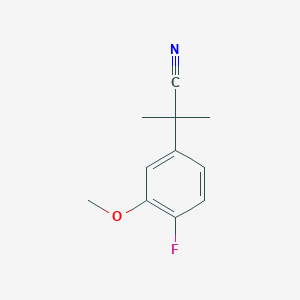
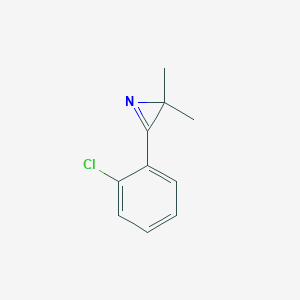
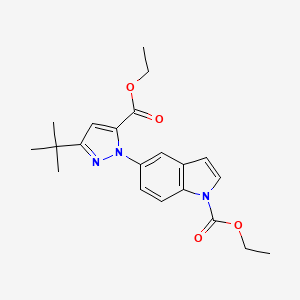
![[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
![2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine](/img/structure/B8620646.png)
